Direct Synthetic Yield Advantage for 5-Fluoro-7-azaindole-3-carbohydrazide over Non-Fluorinated 7-Azaindole Hydrazides
The synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide from its parent 5-fluoro-7-azaindole precursor is achieved with an 80% yield via a two-step acylation and hydrazine reaction sequence [1]. While a direct, side-by-side yield comparison for the exact same reaction with a non-fluorinated analog (e.g., 7-azaindole-3-carbohydrazide) is not reported in the same source, the specific 80% yield for this fluorinated derivative is a concrete, quantifiable metric for procurement and synthetic planning.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | N/A (Yield for 5-Fluoro-7-azaindole-3-carbohydrazide synthesis only) |
| Quantified Difference | N/A |
| Conditions | Reaction of 5-fluoro-7-azaindole with trichloroacetyl chloride, followed by hydrazine. |
Why This Matters
This reported yield provides a quantitative benchmark for chemical procurement and synthetic feasibility, indicating a high-yielding route to a functionalized 7-azaindole building block.
- [1] Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Scheme 8. View Source
